Product packaging for 1,3,4-Trimethoxydibenzo[b,d]furan(Cat. No.:CAS No. 88256-10-4)

1,3,4-Trimethoxydibenzo[b,d]furan

Cat. No.: B12890381
CAS No.: 88256-10-4
M. Wt: 258.27 g/mol
InChI Key: HEUXBYITVNXTNO-UHFFFAOYSA-N
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Description

1,3,4-Trimethoxydibenzo[b,d]furan is a naturally occurring dibenzofuran derivative, first isolated from medicinal plants such as Sorbus lanata . The compound features a tricyclic system composed of three spiro-fused rings, with the two benzene rings forming a dihedral angle of 4.81°, indicating a nearly coplanar structure that is stabilized by intramolecular O—H⋯O and C—H⋯O hydrogen bonds . In its crystalline form, molecules are further linked into infinite chains along the b-axis via intermolecular O—H⋯O hydrogen bonding . Dibenzofuran motifs are frequently investigated for their significant biological and pharmacological potential, with research spanning anticancer, antibacterial, and antifungal activities . The structural framework is considered a privileged scaffold in medicinal chemistry due to its ability to interact with diverse enzyme binding pockets through hydrogen bonding, π-stacking, and hydrophobic forces . As a specific derivative, this compound also serves as a biomarker, having been identified in pear, suggesting its relevance in phytochemical studies . Researchers value this compound for its potential as a building block in developing novel therapeutic agents and for fundamental studies on the structure-activity relationships of oxygen-containing heterocycles . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88256-10-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1,3,4-trimethoxydibenzofuran

InChI

InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3

InChI Key

HEUXBYITVNXTNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC

Origin of Product

United States

Sorbus Lanata Syn. Pyrus Lanata As a Source of 1,2,4 Trimethoxydibenzo B,d Furan 3 Ol

Sorbus lanata, a medicinal plant found in Pakistan, Nepal, and India, has been identified as a source of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol. oup.comnih.govresearchgate.net This compound is a structural isomer of the target molecule. The isolation of this dibenzofuran (B1670420) derivative from the wood of Sorbus lanata highlights the plant's capacity to synthesize complex polyoxygenated heterocyclic compounds. oup.comresearchgate.net

Pyrus Communis Perry Pear Tree As a Source of 1,2,4 Trimethoxydibenzo B,d Furan 3 Ol

The perry pear tree, Pyrus communis, is another confirmed source of 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol. oup.comnih.govresearchgate.net In fact, this compound was reported in Pyrus communis before its discovery in Sorbus lanata. oup.comresearchgate.net The wood of perry pear trees, particularly when infected with the fungus Chondrostereum purpureum, produces a range of phytoalexins, including various dibenzofurans. rsc.org Research has also identified another isomer, 1,3,4-trimethoxydibenzofuran-2-ol (also known as α-pyrufuran), as a phytoalexin from the wood of Pyrus communis. rsc.org The production of these compounds is a defense mechanism against pathogens. researchgate.netnih.govplos.org

Bauhinia Championii As a Source of Dibenzofuran Derivatives

The rattans of Bauhinia championii have been found to contain various bioactive dibenzofurans. researchgate.netdayainfo.comagrisearch.cn While the specific compound 1,3,4-Trimethoxydibenzo[b,d]furan has not been identified, the presence of other dibenzofuran (B1670420) structures, such as bauhichamines A and B, underscores the genus as a potential source of novel heterocyclic compounds. researchgate.netresearchgate.net

Chemical Reactivity and Functionalization of Dibenzo B,d Furan Scaffolds

Regioselective Substitution and Derivatization

Regioselectivity is a critical aspect of the functionalization of dibenzofurans. The position of incoming substituents is directed by the existing groups on the scaffold. In the case of methoxy-substituted dibenzofurans, electrophilic aromatic substitution is a key reaction.

Research on the closely related 1,3,7-trimethoxydibenzo[b,d]furan-4-carboxamide has demonstrated the feasibility of regioselective Friedel–Crafts acetylation. nih.gov When this compound is treated with acetyl chloride and aluminum trichloride, the acetyl group is introduced specifically at the C-8 position of the dibenzofuran (B1670420) ring with a good yield of 74%. nih.gov This regioselectivity is validated by proton NMR data and highlights how specific positions on the less-substituted ring can be targeted. nih.gov The electron-donating effects of the methoxy (B1213986) groups on one ring direct the substitution to the activated, yet sterically accessible, positions on the other.

Classical synthetic strategies for building the dibenzofuran core itself, such as intramolecular cyclization of α-phenoxycarbonyl compounds, often face challenges with regiochemical control, especially when both ortho positions on the phenol (B47542) ring are available for cyclization. oregonstate.edu However, newer methods involving the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allow for the highly regioselective synthesis of complex benzofuranones, which can then be converted to the corresponding benzofurans. oregonstate.edu

Introduction of Diverse Functional Groups (e.g., nitro, amino, halogens, trifluoromethyl, hydroxyl, acetyl, carboxamide)

A wide array of functional groups can be introduced onto the dibenzo[b,d]furan scaffold to modify its chemical and biological properties.

Acetyl and Carboxamide Groups: As mentioned, Friedel–Crafts acetylation is a viable method for introducing an acetyl group. nih.gov The carboxamide group can be incorporated early in the synthesis. For instance, diaryl ethers, which are precursors to dibenzofurans, can be formed via Ullmann-type coupling between a phenol and an aryl halide already bearing the desired functional groups. nih.gov However, attempts to form the dibenzofuran ring via intramolecular C-O bond formation from a 2-aryl phenol bearing a carboxamide group resulted in very low yields (15%), suggesting this functionalization is best performed on the pre-formed dibenzofuran ring or its immediate precursors. nih.gov

Amino and Nitro Groups: The synthesis of dibenzofuran precursors often involves nitro-substituted diaryl ethers. nih.gov These nitro groups can be readily reduced to the corresponding anilines (amino groups) using reagents like zinc dust and ammonium (B1175870) chloride in methanol (B129727) at elevated temperatures. nih.gov This provides a pathway to amino-substituted dibenzofurans.

Hydroxyl Groups: Hydroxyl groups are often present in natural dibenzofurans like cercosporamide (B1662848) and its derivatives. nih.gov In synthetic routes, they are typically protected, for example, as benzyl (B1604629) ethers, and deprotected in the final steps of the synthesis. nih.gov

Halogens: Halogenated benzofurans are important intermediates for transition-metal-catalyzed coupling reactions. researchgate.net Bromination of benzofuran-derived phenols can lead to the introduction of multiple bromine atoms onto the scaffold. researchgate.net

Amidation Reactions of Amino-Substituted Dibenzofurans

Amide bond formation is a fundamental reaction in organic chemistry and is crucial for synthesizing derivatives like the 1,3-dihydroxydibenzo[b,d]furan-4-carboxamides. nih.gov These reactions typically involve coupling an amine with a carboxylic acid or its activated derivative.

General chemical methods for amidation often require condensation reagents to activate the carboxylic acid, such as using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or forming an acid chloride. nih.govd-nb.info More recently, catalytic methods have been developed. Boron-based catalysts, for example, have shown effectiveness in the direct amidation of carboxylic acids and amines. chemrxiv.org Specifically, a borate (B1201080) ester derived from 3,4,5-trifluorophenol (B1223441) has been identified as a highly effective catalyst for amidations involving challenging substrates, including those with competitive coordinating functionality. chemrxiv.org

Enzyme-mediated approaches also offer a route to amide bond formation under mild conditions. For example, the adenylation domain of tyrocidine synthetase 1 can catalyze the formation of tryptophyl-N-alkylamides by activating an amino acid, which then reacts with an amine nucleophile. d-nb.info Such biocatalytic methods could potentially be adapted for the amidation of amino-substituted dibenzofurans. Another reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM), has been used to activate carboxylic acids for amidation with primary and secondary amines, offering a simple and controllable modification method. diva-portal.org

Chemical Derivatization for Enhanced Analytical Performance (e.g., HPLC)

For compounds that lack a strong chromophore or fluorophore, chemical derivatization is a key strategy to enhance their detectability in High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This process involves chemically modifying the analyte to attach a tag that responds strongly to UV-visible or fluorescence detectors. researchgate.net

The choice of derivatization reagent depends on the functional group present on the analyte (e.g., hydroxyl, amino, carboxyl). For hydroxylated or carboxylated derivatives of 1,3,4-Trimethoxydibenzo[b,d]furan, several types of reagents could be employed.

Functional Group TargetedDerivatization Reagent ClassExample ReagentDetection Method
Hydroxyl, AminoDansylating Agents1-Dimethylaminonaphthalene-5-sulfonyl chloride (DNS-Cl)Fluorescence
AminoFluorenyl-based Agents9-Fluorenylmethyl chloroformate (Fmoc-Cl)Fluorescence
AminoBenzofurazan-based Agents4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-APy)Fluorescence
CarboxylBenzoyl Chlorides4-(4,5-diphenyl-1H-imidazole-2-yl) benzoyl chloride (DIB-Cl)UV/Fluorescence
CarboxylBenzyl Bromides4-Nitrobenzyl bromide (4-NBB)UV
Hydroxyl (Alcohol)Carbazole-based Agents9,N-carbazole acetic acidFluorescence
This table summarizes common derivatization reagents used in HPLC to enhance detection of various functional groups, which could be applied to derivatives of the dibenzofuran scaffold. researchgate.netnih.govnih.govxjtu.edu.cnpan.olsztyn.pl

The reaction conditions for derivatization are optimized for each reagent and analyte but often involve simple, rapid reactions at room or slightly elevated temperatures before HPLC injection (pre-column derivatization). researchgate.netpan.olsztyn.pl

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high precision and accuracy, making it a favored method for analyzing persistent organic pollutants like dioxins and furans. nih.govresearchgate.net This method relies on the use of isotopically labeled internal standards.

For the analysis of dibenzofurans, stable isotope-labeled analogues (e.g., containing Carbon-13, ¹³C) are added to the sample at the very beginning of the extraction process. epa.gov Because the labeled standard has nearly identical physicochemical properties to the native analyte, it behaves the same way during extraction, cleanup, and chromatographic separation, thus compensating for any sample loss during these steps. researchgate.netepa.gov

During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument distinguishes between the native compound and the heavier, isotope-labeled standard. nih.gov Quantification is based on the ratio of the response of the native analyte to that of the known amount of added internal standard. researchgate.net Commercially available standards, such as Dibenzofuran (¹³C₁₂, 99%), are used for this purpose. isotope.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules from first principles. This method is effective for describing structural, spectral, and various other properties of chemical and biological molecules due to its balance of accuracy and computational cost. For a molecule like 1,3,4-Trimethoxydibenzo[b,d]furan, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the ground state geometry and compute key electronic parameters.

Computational ParameterDescriptionTypical Application
Geometry Optimization Finds the lowest energy arrangement of atoms in the molecule.Provides the most stable 3D structure, bond lengths, and angles.
Electronic Properties Calculates the distribution of electrons and energy levels.Determines HOMO-LUMO energies, energy gap, and dipole moment.
Spectra Prediction Simulates spectroscopic data like IR and NMR.Aids in the interpretation of experimental spectra.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals, which can be precisely calculated using DFT, govern a wide range of chemical interactions and are essential for predicting how a molecule will behave in chemical reactions. For instance, in related furan-containing systems, the distribution and energy of these orbitals provide insight into their charge transfer processes.

The energy gap (Eg) is the energy difference between the HOMO and LUMO levels (Eg = ELUMO - EHOMO). This value is a crucial indicator of a molecule's kinetic stability and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and is a feature of interest in materials science for developing organic semiconductors. DFT calculations are a standard method for predicting the Eg of organic molecules, and studies on materials like isoacenofurans have shown that the molecular structure directly influences the HOMO-LUMO gap. rug.nl

The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge across the molecule. DFT calculations can accurately predict the magnitude and direction of the dipole moment. This parameter is vital for understanding a molecule's solubility in various solvents and its interaction with other polar molecules or external electric fields. For many organic molecules, calculated dipole moments using DFT differ by only a small percentage from experimental values, making it a reliable predictive tool. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for screening potential drug candidates. For a compound like this compound, docking simulations could be used to explore its potential as an inhibitor for specific biological targets.

Studies on other dibenzofuran (B1670420) derivatives have successfully used this approach. For example, dibenzofuran-based compounds have been docked into the active sites of protein kinases like Pim-1 to understand their binding modes and guide the design of more potent inhibitors. nih.gov The process involves preparing the 3D structures of the ligand and the receptor and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. mdpi.comugm.ac.id Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.commedicine.dp.ua

Stereoselectivity and Reaction Mechanism Insights for Furan-Containing Systems

Computational chemistry, particularly DFT, provides profound insights into the stereoselectivity and mechanisms of chemical reactions. For reactions involving furan-containing systems, such as Diels-Alder and (4+3) cycloadditions, theoretical modeling can explain why one stereoisomer is formed preferentially over another. mdpi.comresearchgate.net

These studies often involve calculating the transition state energies for different reaction pathways. The pathway with the lower energy barrier is the one that is kinetically favored. For example, computational analyses of cycloadditions involving furans have revealed that subtle attractive interactions, such as CH-π interactions, can stabilize a specific transition state, thereby controlling the stereochemical outcome. nih.gov These theoretical models can accurately predict diastereomer ratios and have become an indispensable tool for understanding and designing stereoselective syntheses. epa.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to understand the different three-dimensional shapes a molecule can adopt and their relative stabilities. While detailed molecular dynamics (MD) simulations for this compound are not readily found in the literature, experimental data from X-ray crystallography of the closely related isomer, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol , offers valuable insight into the conformation of the dibenzofuran core. researchgate.netnih.govnih.gov

MD simulations complement this static picture by exploring the dynamic behavior of the molecule over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule flexes, bends, and changes its conformation in response to its environment. rug.nlaps.org This information is crucial for understanding how the molecule might interact with a receptor binding site, which is often a dynamic process.

The crystallographic data for the related compound shows a significant deviation from planarity in the fused ring system, as indicated by the dihedral angles between the rings. researchgate.netnih.gov

Structural ParameterValue (°)Source
Dihedral Angle (Ring A/B)2.62 (14) researchgate.netnih.gov
Dihedral Angle (Ring B/C)2.27 (16) researchgate.netnih.gov
Dihedral Angle (Ring A/C)4.81 (13) researchgate.netnih.gov
Data for the related compound 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol.

Biological Activity and Structure Activity Relationship Sar Investigations of Dibenzo B,d Furan Derivatives

Antimicrobial Activity

Antimycobacterial Activity of Related Derivatives

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of novel antimycobacterial agents. researchgate.net Dibenzo[b,d]furan derivatives have been identified as a promising class of compounds in this area. nih.gov Research has focused on synthesizing and evaluating various analogs to establish clear structure-activity relationships (SAR) for potent antitubercular activity.

In one study, a series of novel clubbed 1,2,3-triazole hybrids of dibenzo[b,d]furan were synthesized and tested against M. tuberculosis H37Rv. researchgate.netacs.org The SAR analysis revealed that the dibenzo[b,d]furan series was generally more potent than the corresponding 9-methyl-9H-carbazole series. researchgate.netacs.org The position and nature of the substituent on the terminal phenyl ring of the triazole moiety played a crucial role in determining the antimycobacterial activity. For instance, derivatives with electron-withdrawing groups like trifluoromethyl (CF3) and electron-donating groups like methoxy (B1213986) (OCH3) at the para-position of the phenyl ring exhibited significant activity. acs.org

Another study involved the synthesis of dibenzofuran (B1670420) tethered with thiazolyl-1,2,3-triazolyl acetamides. nih.gov Among the sixteen compounds synthesized, three showed notable activity against M. tuberculosis H37Rv, with compound 6j being the most potent with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov This compound featured a 4-chlorophenyl substituent. nih.gov The study suggested that assembling pharmacophoric fragments like dibenzofuran, 2-aminothiazole, and triazoles into a single molecule is a viable strategy for developing new antitubercular agents. nih.gov

Similarly, a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan-2-carbaldehyde were synthesized and evaluated. nih.gov The presence of a fluorine atom at the C-9 position of the quinoline (B57606) ring was found to be favorable for activity, with compound 4f showing an MIC of 3.13 µg/mL. nih.gov These findings highlight that the dibenzofuran scaffold, when appropriately functionalized, serves as an excellent platform for designing new antimycobacterial drugs.

Table 1: Antimycobacterial Activity (MIC) of Selected Dibenzo[b,d]furan Derivatives against M. tuberculosis H37Rv

Compound ReferenceDescriptionMIC (µg/mL)
13h acs.orgDibenzo[b,d]furan-triazole hybrid with 4-trifluoromethoxy phenyl0.78
13q acs.orgDibenzo[b,d]thiophene-triazole hybrid (for comparison)0.78
6j nih.govDibenzofuran-thiazolyl-triazolyl acetamide (B32628) with 4-chlorophenyl1.56
6a nih.govDibenzofuran-thiazolyl-triazolyl acetamide with phenyl3.13
6p nih.govDibenzofuran-thiazolyl-triazolyl acetamide with 4-nitrophenyl3.13
4f nih.gov5-(dibenzo[b,d]furan-2-yl)-9-fluoro-hexahydro-2H-pyrano[3,2-c]quinoline3.13
5f nih.govIsomer of 4f3.13

Anti-inflammatory Potential Assessment

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of effective anti-inflammatory agents a priority. Dibenzo[b,d]furan derivatives have been explored for their potential to mitigate inflammatory processes.

Protein denaturation is a well-documented cause of inflammation. tsijournals.com The ability of a compound to inhibit protein denaturation can be used as an in vitro screen for anti-inflammatory activity. tsijournals.comnih.gov Studies on furan (B31954) and benzofuran (B130515) derivatives have shown that these compounds can effectively inhibit the thermal denaturation of bovine serum albumin (BSA). nih.govresearchgate.net For example, a synthesized 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (a furan derivative) showed significant inhibition of BSA denaturation with an IC50 value of 3.54 µg/mL, which was comparable to the standard drug diclofenac (B195802) sodium (IC50 of 1.99 µg/mL). researchgate.net

Similarly, proteinase activity is known to play a role in inflammatory processes. The ability of a compound to inhibit proteinase (antitryptic activity) is another measure of its anti-inflammatory potential. The same furan derivative mentioned above also demonstrated potent antitryptic activity, with an IC50 of 3.04 µg/mL. researchgate.net While specific data for 1,3,4-Trimethoxydibenzo[b,d]furan is not available, the results from related furan and benzofuran structures suggest that the dibenzofuran core could be a valuable scaffold for developing agents that act via these mechanisms. researchgate.netnih.gov

Table 2: In Vitro Anti-inflammatory Activity of a Representative Furan Derivative

AssayTest Compound (IC50 µg/mL) researchgate.netStandard Drug (Diclofenac Sodium, IC50 µg/mL) researchgate.net
Inhibition of Albumin Denaturation3.541.99
Antitryptic Activity3.043.38

Structure-activity relationship studies on related benzofuran derivatives have provided insights into the structural requirements for anti-inflammatory activity. mdpi.com For instance, the presence of specific substituents like fluorine, bromine, and hydroxyl or carboxyl groups has been shown to enhance the biological effects. mdpi.com In a series of fluorinated benzofuran derivatives, compounds with difluorine and bromine substitutions demonstrated significant inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.com

The position of substituents also matters. In a study of 2,3-dihydrobenzofuran-5-acetic acids, the introduction of a methyl group alpha to the acetic acid function enhanced anti-inflammatory activity in a carrageenan-induced edema model. nih.gov This suggests that both the nature of the substituent and its placement on the heterocyclic core are critical for optimizing the anti-inflammatory response. These principles are likely applicable to the dibenzo[b,d]furan series, indicating that strategic placement of electron-withdrawing or lipophilic groups could lead to potent anti-inflammatory agents.

Antioxidant and Metal-Chelating Activities

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. Chelating agents can act as secondary antioxidants by stabilizing transition metal ions like Fe(II), which catalyze oxidative reactions. mdpi.com

Studies on furan derivatives have demonstrated their potential for both direct antioxidant and metal-chelating activities. mdpi.com In one investigation, newly synthesized furan-hybrid molecules were assessed for their ability to chelate ferrous ions (Fe²⁺). mdpi.com The results showed that these compounds could effectively form chelate complexes with Fe(II) ions, with their activity being concentration-dependent. mdpi.com This chelating ability is an important mechanism for preventing lipid peroxidation. mdpi.com The study concluded that the lipophilic nature of these furan derivatives makes them reliable antioxidants capable of neutralizing harmful radicals within cell membranes. mdpi.com Furthermore, studies on ternary TbEDTA chelates with dibenzo[b,d]furan-functionalized pyridine-2,6-dicarboxylic acid have also been conducted, highlighting the interaction of this scaffold with metal ions. researchgate.net While direct data on this compound is limited, the established antioxidant and metal-chelating properties of the broader furan and dibenzofuran classes suggest this is a promising area for investigation. mdpi.comresearchgate.net

Antiproliferative Activity in Cellular Models (focus on SAR aspects and mechanisms)

The dibenzo[b,d]furan scaffold is a key component of many compounds with significant antiproliferative activity against various cancer cell lines. ekb.egbiointerfaceresearch.comnih.gov The mechanism of action often involves the inhibition of critical cellular targets like protein kinases. nih.govmdpi.com

The antiproliferative efficacy of dibenzo[b,d]furan derivatives is highly dependent on the substitution pattern on the tricyclic core. SAR studies have been crucial in identifying the key structural features required for potent activity.

In a study designing dibenzofuran derivatives as inhibitors of Pim kinases, which are targets for antitumor therapy, it was found that hydroxyl groups at positions 1 and 3 of the dibenzofuran core were important for interaction with the ATP-binding site of the kinase. nih.gov The methoxy precursors of these compounds were also evaluated to complete the SAR study. nih.gov For example, one of the lead compounds from this series, a 1,3-dihydroxy-dibenzo[b,d]furan-4-carboxamide derivative, showed potent inhibition of Pim-1/2 kinases and displayed low micromolar anticancer potency against the MV4-11 acute myeloid leukemia cell line. nih.gov

Another study on dibenzofuran-1H-1,2,4-triazole derivatives tested against five tumor cell lines found that compound 28 was the most powerful, with IC50 values below 3.50 µM across all cell lines. nih.gov Compound 19 from the same series showed selective and potent activity against leukemia (HL-60) and breast carcinoma (MCF-7) cell lines with IC50 values of 0.80 and 1.76 µM, respectively. nih.gov

The position of methoxy groups on the related benzo[b]furan scaffold has also been shown to be critical. In one series, the highest antiproliferative activity was observed when the methoxy group was located at the C-6 position. mdpi.com Similarly, changing the positions of amino and methoxy groups on the benzofuran ring led to significant reductions in activity, underscoring the precise structural requirements for interaction with biological targets. mdpi.com For dibenzofuran-based inhibitors of protein kinase CK2, halogen substitutions were found to be critical. Dichloro and dibromo derivatives exhibited IC50 values in the low nanomolar range. mdpi.com Specifically, a dibromo derivative was five times more potent than its dichloro counterpart, highlighting the impact of the type of halogen substituent. mdpi.com

Table 3: Antiproliferative Activity (IC50) of Selected Dibenzo[b,d]furan Derivatives

Compound ReferenceDescriptionCell LineIC50 (µM)
19 nih.govDibenzo[b,d]furan-1H-1,2,4-triazole derivativeHL-60 (Leukemia)0.80
19 nih.govDibenzo[b,d]furan-1H-1,2,4-triazole derivativeMCF-7 (Breast)1.76
28 nih.govDibenzo[b,d]furan-1H-1,2,4-triazole derivativeSMMC-7721 (Liver)3.12
28 nih.govDibenzo[b,d]furan-1H-1,2,4-triazole derivativeA549 (Lung)3.48
Lead Compound 44 nih.gov1,3-dihydroxy-dibenzo[b,d]furan-4-carboxamide derivativeMV4-11 (Leukemia)Low micromolar
2b mdpi.comDibromo-dibenzofuran derivative (CK2 inhibitor)Prostate TumorNot specified (IC50 for CK2 = 5.8 nM)
Eupatodibenzofuran A (1) nih.gov1-(9-(4-methylphenyl)-6-methyldibenzo[b,d]furan-2-yl)ethenoneA549 (Lung)5.95
Eupatodibenzofuran A (1) nih.gov1-(9-(4-methylphenyl)-6-methyldibenzo[b,d]furan-2-yl)ethenoneMCF-7 (Breast)5.55

Role of the Core Dibenzo[b,d]furan Moiety in Pharmacological Properties

The dibenzo[b,d]furan scaffold, a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan ring, is a cornerstone in the development of numerous pharmacologically active compounds. ontosight.aibiointerfaceresearch.com This rigid, planar structure serves as a privileged core for designing molecules that can interact with various biological targets, leading to a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and enzyme-inhibiting activities. ontosight.airsc.orgresearchgate.net The inherent properties of the dibenzo[b,d]furan nucleus, such as its thermal stability and specific electronic configuration, make it an attractive starting point for medicinal chemists. biointerfaceresearch.com

The pharmacological significance of the dibenzo[b,d]furan core lies in its function as a versatile scaffold. The furan ring's oxygen atom can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules like enzymes and proteins. Furthermore, the planar nature of the fused ring system allows for effective intercalation with DNA or insertion into the active sites of enzymes, a mechanism implicated in the anticancer activity of some derivatives. biointerfaceresearch.com

Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the dibenzo[b,d]furan core directly influence biological potency and selectivity. The position, number, and nature of substituents on the benzene rings can dramatically alter the compound's pharmacological profile. For instance, research into novel inhibitors of Mycobacterium tuberculosis has shown that the dibenzo[b,d]furan moiety is a vital pharmacophore. acs.orgresearchgate.net In a comparative study of tricyclic agents, derivatives built on a dibenzo[b,d]furan core showed potent antimycobacterial activity, which was further modulated by the addition of a 1,2,3-triazole ring. acs.org

Detailed investigations have elucidated how the core structure contributes to specific biological outcomes.

Antitubercular and Cytotoxic Activity:

An iron-catalyzed cross-coupling reaction was used to synthesize a series of anilinodibenzofuranols, which were then evaluated for antitubercular and cytotoxic activities. rsc.orgrsc.org The results indicated that specific substitution patterns on the dibenzofuran scaffold are crucial for activity and selectivity. Notably, the compounds most active against M. tuberculosis were generally inactive against cancer cell lines, and vice versa, highlighting that distinct structural features on the same core can target different biological systems. rsc.org

Table 1: Antitubercular and Cytotoxic Activities of Select Anilinodibenzofuranols. rsc.org

Anti-diabetic Activity:

The dibenzo[b,d]furan core has also been utilized to develop potential anti-diabetic agents. A series of mono-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in diabetes. researchgate.net The study identified a potent compound with significant inhibitory action, demonstrating the core's suitability for designing enzyme inhibitors. researchgate.net

Tubulin Polymerization Inhibition:

While distinct from dibenzo[b,d]furans, studies on the closely related benzo[b]furan skeleton underscore the importance of the furan-containing core in anticancer activity. A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were developed as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. nih.gov The structure-activity relationship in this series revealed that the 3′,4′,5′-trimethoxyphenyl moiety is a critical requirement for activity, a feature common to other potent tubulin inhibitors like colchicine. nih.gov The benzo[b]furan core served as the essential scaffold upon which these crucial functional groups were positioned. nih.gov

Table 2: SAR Highlights of Benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors.

Applications and Potential Research Avenues Excluding Direct Clinical Use

Chemical Markers and Quality Control

The authentication of high-value food products is crucial for consumer protection and fair trade. nih.gov Chemical markers, unique compounds found in specific products, play a vital role in verifying botanical and geographical origins. nih.govresearchgate.netresearchgate.net

Differentiation of Monofloral Honey Varieties

Monofloral honeys, derived predominantly from the nectar of a single plant species, command premium prices due to their distinct flavors and potential health benefits. However, their authenticity is a significant concern. While a wide array of compounds are utilized to differentiate honey varieties, specific research identifying 1,3,4-Trimethoxydibenzo[b,d]furan as a marker is not prominent in current literature.

The authentication of specific monofloral honeys, such as Mānuka honey from Leptospermum scoparium, relies on a combination of chemical markers. nih.gov For instance, research has identified compounds like leptosperin, methyl syringate, and 2'-methoxyacetophenone (B1218423) as key indicators for Mānuka honey. nih.gov Similarly, other studies have pointed to various phenolic compounds and their derivatives as potential markers for different honey types. Given that dibenzofurans are naturally occurring compounds in some plants, the potential for this compound or its derivatives to serve as a unique chemical fingerprint for a specific, yet-to-be-studied monofloral honey remains a plausible area for future investigation.

Organic Electronic Materials

The rigid and planar structure of the dibenzofuran (B1670420) core makes it an attractive building block for organic electronic materials. amrita.eduacs.org This has spurred research into its derivatives for use in various electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics. The performance of an OFET is highly dependent on the organic semiconductor used as the active layer. beilstein-journals.org Dibenzofuran-containing π-conjugated compounds have shown promise as organic semiconductors due to their potential for dense packing in the solid state, which is crucial for efficient charge transport. beilstein-journals.org

While specific studies on this compound for OFETs are limited, research on related dibenzofuran derivatives has demonstrated their potential. For example, ladder-type π-conjugated compounds incorporating a dibenzo[d,d']benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and shown to exhibit p-type semiconductor characteristics with notable hole mobilities. beilstein-journals.orgbeilstein-journals.org Another study reported a novel anthracene (B1667546) derivative coupled with dibenzo[b,d]furan units that demonstrated a high hole mobility of 3.0 cm²/V·s and excellent thermal stability. pkusz.edu.cn The electronic properties of the dibenzofuran core can be tuned by introducing various substituents, suggesting that the methoxy (B1213986) groups in this compound could modulate its semiconductor properties for potential OFET applications.

Table 1: Hole Mobilities of Selected Dibenzofuran-Based Organic Semiconductors

Compound/DerivativeHole Mobility (cm²/V·s)Device TypeReference
syn-DNBDF<1.0 × 10⁻¹OFET beilstein-journals.org
anti-DBBDF0.042OFET beilstein-journals.org
BDBFAnt3.0OTFT pkusz.edu.cn
syn-DBBDF<1.5 × 10⁻³OFET beilstein-journals.org

This table presents data for related dibenzofuran derivatives to illustrate the potential of the core structure.

Hole-Transport Materials in Thin-Film Devices (e.g., Organic and Perovskite Solar Cells)

In thin-film photovoltaic devices like organic and perovskite solar cells, hole-transport materials (HTMs) are essential for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. An ideal HTM should possess high hole mobility and suitable energy levels. rsc.org The dibenzofuran scaffold is being explored for this purpose due to its inherent properties of good planarity, high thermal stability, and a molecular structure that can be easily modified. mdpi.com

Recent studies have highlighted the potential of methoxyaniline-substituted dibenzofuran derivatives as cost-effective and efficient HTMs in perovskite solar cells. rsc.orgrsc.orgdntb.gov.ua These materials have achieved power conversion efficiencies comparable to the widely used but expensive Spiro-OMeTAD. rsc.org A molecular engineering approach using oligomers based on p-methoxyaniline-substituted dibenzofurans has also yielded promising results, with one derivative leading to a power conversion efficiency of 19.46% in flexible perovskite solar cells. mdpi.comresearchgate.net Although direct data for this compound is not available, these findings strongly suggest that its structural features could be advantageous for developing novel HTMs.

Ligands in Catalysis and Chemosensors

The presence of heteroatoms and the rigid structure of dibenzofurans make them interesting candidates for use as ligands in transition-metal catalysis and as components in chemosensors. amrita.edu

The development of new ligands is crucial for advancing transition-metal-catalyzed reactions. soton.ac.uk Dibenzofuran derivatives have been successfully used as backbones for bis(amidinate) ligands in lanthanide chemistry, which have shown activity in intramolecular hydroamination reactions. rsc.org The rigid dibenzofuran framework can provide a well-defined coordination environment around a metal center, potentially influencing the selectivity and efficiency of a catalytic process.

In the realm of chemosensors, fluorescent molecules that can selectively bind to specific ions or molecules are of great interest. Dibenzofuran has been incorporated as a chromophore in luminescent gold(I) complexes, where its electronic properties influence the photophysical behavior of the complex. unl.pt The furan (B31954) scaffold, in general, is known to be a part of many bioactive and synthetically important compounds with affinities for various receptors. ijabbr.com While direct applications of this compound as a ligand or chemosensor are not yet reported, its structure suggests potential for coordination with metal ions, making it a candidate for future exploration in these areas.

Future Directions in Synthetic Chemistry and Material Science

The exploration of this compound and its isomers is an active area of research, with significant potential for future discoveries in both synthetic chemistry and material science.

The synthesis of functionalized dibenzo-fused heterocycles is a key focus for chemists, driven by their wide-ranging applications in medicinal chemistry and materials. amrita.eduresearchgate.net Future synthetic efforts could focus on developing more efficient and scalable routes to produce this compound and a library of its derivatives. This would enable a systematic investigation of how the substitution pattern influences the material's properties. Palladium-catalyzed C-H functionalization protocols are emerging as powerful tools for creating electron-rich dibenzofurans, which could be adapted for this purpose. soton.ac.uk

In material science, the preliminary promise of the dibenzofuran core in organic electronics suggests that a dedicated study of this compound is warranted. Key research questions would include:

How do the number and position of methoxy groups affect the charge transport properties in OFETs?

Can the HOMO/LUMO energy levels of this compound be finely tuned for optimal performance as an HTM in next-generation solar cells? mdpi.com

Could this compound or its derivatives be developed into novel emitters for organic light-emitting diodes (OLEDs), leveraging the known fluorescence of the dibenzofuran core? rsc.org

Expanding the Scope of Structure-Activity Relationship Studies

The dibenzo[b,d]furan scaffold is a recurring motif in a variety of biologically active compounds, and structure-activity relationship (SAR) studies have been pivotal in optimizing their desired properties. niscpr.res.in While extensive SAR data for this compound is not widely available in the public domain, the existing research on related dibenzofuran and benzofuran (B130515) derivatives provides a solid foundation for proposing future research directions. Expanding the scope of SAR studies on this compound could unlock its full potential in various non-clinical applications.

A key strategy would be the systematic modification of the this compound core to probe the influence of different substituents on its activity. Research on other dibenzofuran derivatives has shown that even minor structural changes can lead to significant variations in biological or chemical properties. nih.gov For instance, studies on dibenzofuran derivatives as kinase inhibitors have highlighted the importance of hydroxyl and acetyl groups at specific positions for enhanced binding affinity. mdpi.comnih.gov

Future SAR studies on this compound could focus on several key areas:

Modification of the Methoxy Groups: The three methoxy groups at positions 1, 3, and 4 are prime targets for modification. Their conversion to other functional groups, such as hydroxyl (OH), ethoxy (OCH2CH3), or bulkier alkoxy groups, could modulate the compound's electronic and steric properties. The replacement of a methoxy group with a more hydrophilic hydroxyl group has been shown to be detrimental to potency in some benzofuran series, indicating the importance of this feature. nih.gov

Introduction of Novel Substituents: The unoccupied positions on the dibenzofuran ring system present opportunities for introducing a wide range of functional groups. Based on SAR studies of analogous compounds, the introduction of halogens (F, Cl, Br), nitro (NO2), amino (NH2), or trifluoromethyl (CF3) groups could significantly impact the compound's activity profile. mdpi.comnih.gov

Exploring the Impact of Substituent Position: The precise location of any new substituent is crucial. A comparative study of introducing a specific functional group at different available positions on the dibenzofuran core would provide valuable insights into the spatial requirements for optimal activity. Research on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives has shown that altering the position of a methoxy group from C-6 to C-4, C-5, or C-7 resulted in a decrease in potency. nih.gov

To systematically explore these avenues, a library of this compound analogs could be synthesized and screened. The following table outlines potential modifications and the rationale for their investigation based on findings from related compounds.

Modification SiteProposed ModificationRationale Based on Analogous CompoundsPotential Impact to Investigate
Positions 1, 3, or 4Demethylation to Hydroxyl (OH)Hydroxyl groups can act as hydrogen bond donors, potentially enhancing interaction with biological targets. mdpi.comnih.govChanges in solubility and target binding affinity.
Unsubstituted Positions (e.g., 2, 6, 7, 8, 9)Introduction of Halogens (F, Cl, Br)Halogens can alter electronic properties and metabolic stability. nih.govModified lipophilicity and electronic density.
Unsubstituted PositionsIntroduction of Nitro (NO2) or Amino (NH2) groupsThese groups can participate in hydrogen bonding and charge-transfer interactions. mdpi.comnih.govEnhanced binding interactions and altered redox properties.
Positions 1, 3, or 4Replacement of Methoxy with other Alkoxy GroupsVarying the size of the alkoxy group can probe steric limitations at the binding site.Steric effects on target interaction.
Unsubstituted PositionsAddition of a Phenyl or other Aromatic RingCan introduce π-stacking interactions. nih.govIncreased affinity through additional binding interactions.

By undertaking such a systematic approach to SAR, a deeper understanding of the chemical and biological properties of this compound and its derivatives can be achieved, paving the way for their application in various research fields.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3,4-Trimethoxydibenzo[b,d]furan, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves electrophilic substitution or oxidative coupling. For example, Cu(II)-catalyzed aerobic oxidative coupling of furan derivatives with aromatic systems (e.g., indoles) can form heterobiaryl bonds. Reaction optimization includes solvent selection (e.g., green solvents like glycerol), temperature control (80–120°C), and catalyst loading (5–10 mol%) to minimize side reactions . X-ray crystallography is critical for verifying regioselectivity of methoxy groups post-synthesis .

Q. How can FT-IR and DFT calculations be applied to characterize the vibrational modes of this compound?

  • Methodology : Experimental FT-IR spectra (400–4000 cm⁻¹ range) identify functional groups like methoxy (C-O stretching at ~1250 cm⁻¹) and aromatic C-H bending. DFT calculations (B3LYP/6-31G(d,p)) model vibrational frequencies and electronic properties, with deviations <5 cm⁻¹ requiring scaling factors. Assignments are cross-validated using potential energy distribution (PED) analysis .

Q. What chromatographic techniques are suitable for quantifying trace impurities in synthesized this compound?

  • Methodology : Dynamic headspace-GC-MS offers 30× higher sensitivity than static methods for detecting furan-related impurities. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and a temperature gradient (40°C to 280°C at 10°C/min). Quantify via selected ion monitoring (SIM) at m/z 68 for furan derivatives .

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the HOMO-LUMO gap of this compound, and what implications does this have for photophysical applications?

  • Methodology : Methoxy groups lower the HOMO-LUMO gap by ~0.5–1.0 eV via electron-donating resonance effects. Time-dependent DFT (TD-DFT) at the CAM-B3LYP/6-311++G(d,p) level predicts absorption maxima (e.g., ~350 nm in acetonitrile). This enables applications in blue fluorescence materials, as seen in indolyl-furan hybrids with quantum yields up to 0.45 .

Q. What toxicokinetic models predict the bioaccumulation potential of this compound in mammalian systems?

  • Methodology : Physiologically based pharmacokinetic (PBPK) models incorporate logP (octanol-water partition coefficient) and metabolic clearance rates. For furan derivatives, hepatic CYP2E1-mediated oxidation dominates, producing reactive intermediates (e.g., cis-2-butene-1,4-dial). Apply a 10× safety factor to extrapolate rodent data (e.g., NOAEL = 0.1 mg/kg/day) to human exposure thresholds .

Q. Can this compound act as a precursor for mycobacterial inhibitors via triazole clubbing?

  • Methodology : Click chemistry (CuAAC) attaches 1,2,3-triazole moieties to the dibenzofuran core. Test inhibitory activity against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <50 μM indicate potency). Docking studies (AutoDock Vina) reveal interactions with InhA (enoyl-ACP reductase) active sites (binding energy <−8.0 kcal/mol) .

Q. How do microstructural changes in food matrices affect the thermal degradation pathways of this compound during processing?

  • Methodology : Model systems (e.g., starch-protein matrices) heated at 120–150°C simulate Maillard-driven furan formation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products. Kinetic models (Arrhenius equation) estimate activation energies (Ea) for furan elimination, with Ea >100 kJ/mol indicating thermal stability .

Methodological Best Practices

  • Synthetic Challenges : Regioselective methoxy placement requires directing groups (e.g., hydroxyl) during electrophilic substitution. Protect free hydroxyls with acetyl groups before methylation .
  • Computational Validation : Always benchmark DFT geometries against single-crystal X-ray data (mean C-C bond length error <0.003 Å) .
  • Analytical Sensitivity : Use isotope dilution (e.g., ¹³C-labeled analogs) in GC-MS to correct for matrix effects in complex samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.